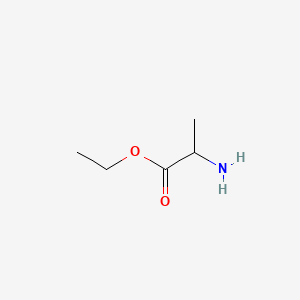

Ethyl 2-aminopropanoate

Description

Contextual Significance as an Amino Acid Ester

As an amino acid ester, Ethyl 2-aminopropanoate possesses both a reactive amine group and an ester group. smolecule.com This bifunctionality makes it a valuable intermediate in a variety of chemical transformations. The presence of the amino group allows for the formation of amide bonds, a fundamental linkage in peptides and proteins, while the ester group can be hydrolyzed or undergo other nucleophilic substitution reactions. This dual reactivity is central to its utility in the synthesis of more complex molecules. smolecule.com

The synthesis of this compound hydrochloride is typically achieved through the esterification of alanine (B10760859) with ethanol (B145695) in the presence of a catalyst like thionyl chloride or by bubbling dry hydrogen chloride gas through the reaction mixture. smolecule.com Microwave-assisted synthesis has also been explored to accelerate the reaction.

Overview of Research Trajectories and Academic Relevance

The academic and industrial relevance of this compound and its derivatives is broad, with applications in several key areas of research:

Pharmaceutical Development : The compound serves as a crucial intermediate in the synthesis of various pharmaceutical agents. chemimpex.com Its derivatives have been investigated for a range of potential therapeutic applications, including as antiviral agents against HIV and hepatitis B viruses, and in the development of anti-inflammatory and analgesic drugs. It is also used in creating analogs of bioactive peptides.

Peptide Synthesis : As a protected amino acid derivative, L-Alanine ethyl ester hydrochloride is a fundamental building block in peptide synthesis, facilitating the controlled formation of peptide bonds. This is essential for research in biochemistry and pharmacology, enabling the creation of custom peptides for studying protein structure and function.

Biochemical Research : this compound and its labeled isotopes are utilized as biochemical probes to investigate enzyme mechanisms, metabolic pathways, and cellular processes. nih.gov For instance, hyperpolarized [1-¹³C]-L-alanine ethyl ester has been developed as a probe for the simultaneous assessment of intracellular and extracellular pH in vivo. nih.gov

Agricultural Chemicals : The structural backbone of this compound is used in the development of new agricultural chemicals, including herbicides and insecticides.

Materials Science : Derivatives of this compound are used in the synthesis of unnatural amino acids and polypeptides, which are valuable in biomaterials engineering. smolecule.com

Stereoisomeric Considerations in Academic Investigations

A critical aspect of this compound in research is its chirality. The central carbon atom (α-carbon) is bonded to four different groups, making it a stereocenter. This gives rise to two stereoisomers: L-Alanine ethyl ester (the (S)-enantiomer) and D-Alanine ethyl ester (the (R)-enantiomer). scbt.comsigmaaldrich.com

The stereochemistry of the starting material is often crucial in the synthesis of chiral molecules, particularly in the pharmaceutical industry where the biological activity of a drug can be highly dependent on its stereoisomeric form. The use of enantiomerically pure L- or D-alanine ethyl ester allows for stereoselective synthesis, ensuring the production of the desired stereoisomer of the final product. smolecule.com

For example, L-Alanine ethyl ester hydrochloride is specifically used in the synthesis of nucleoside phosphoramidates with antiviral activity. The D-isomer, D-Alanine ethyl ester hydrochloride, is also commercially available for research purposes, often in proteomics and for the synthesis of specific D-amino acid-containing peptides or other chiral molecules. scbt.comtargetmol.com The ability to work with either stereoisomer provides researchers with the flexibility to explore the impact of chirality on the properties and functions of the molecules they are designing.

Interactive Data Table: Properties of this compound and its Hydrochloride Salts

| Property | This compound | This compound Hydrochloride | L-Alanine ethyl ester hydrochloride | D-Alanine ethyl ester hydrochloride |

| IUPAC Name | This compound | This compound;hydrochloride | ethyl (2S)-2-aminopropanoate;hydrochloride | ethyl (2R)-2-aminopropanoate hydrochloride |

| Synonyms | Ethyl alaninate (B8444949), dl-Alanine ethyl ester | DL-Alanine ethyl ester hydrochloride, Ethyl alaninate HCl | (S)-Ethyl 2-aminopropionate Hydrochloride, H-Ala-OEt HCl | (R)-Ethyl 2-aminopropionate HCl, H-D-Ala-OEt HCl |

| Molecular Formula | C5H11NO2 | C5H12ClNO2 | C5H11NO2·HCl | C5H11NO2·HCl |

| Molecular Weight | 117.15 g/mol | 153.61 g/mol | 153.60 g/mol | 153.61 g/mol |

| CAS Number | 17344-99-9 | 617-27-6 | 1115-59-9 | 6331-09-5 |

| Appearance | - | White Crystalline Solid | White to off-white solid | White to off-white powder or crystals |

Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-aminopropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO2/c1-3-8-5(7)4(2)6/h4H,3,6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROBXZHNBBCHEIQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40902534 | |

| Record name | NoName_3047 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40902534 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

117.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3082-75-5 | |

| Record name | Ethyl alaninate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.437 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Strategies

Classical Esterification Approaches for Ethyl 2-aminopropanoate

The most traditional and widely employed method for synthesizing this compound is the Fischer-Speier esterification. This reaction involves the treatment of the amino acid, 2-aminopropanoic acid (alanine), with ethanol (B145695) in the presence of an acid catalyst. vedantu.com The equilibrium nature of this reaction necessitates specific conditions to drive it towards the formation of the desired ester product. organic-chemistry.org

Acid-Catalyzed Esterification Protocols

The Fischer-Speier esterification of 2-aminopropanoic acid is catalyzed by strong acids that protonate the carboxylic acid group, enhancing its electrophilicity for attack by the alcohol. pearson.commasterorganicchemistry.com Several acid catalysts are commonly used, each with specific protocols.

Hydrogen Chloride (HCl): A common laboratory method involves suspending 2-aminopropanoic acid in anhydrous ethanol and then saturating the mixture with dry hydrogen chloride gas at room temperature. The mixture is then refluxed for several hours to drive the reaction to completion. smolecule.com The product is typically isolated as its hydrochloride salt, this compound hydrochloride. smolecule.com

Sulfuric Acid (H₂SO₄): Concentrated sulfuric acid is another effective catalyst for this transformation. vedantu.commdpi.com It is typically used in smaller quantities compared to HCl. The mechanism involves protonation of the carbonyl oxygen of the carboxylic acid, followed by nucleophilic attack from ethanol. vedantu.commasterorganicchemistry.com

Thionyl Chloride (SOCl₂): An alternative and highly efficient method involves the use of thionyl chloride. farmaciajournal.com In this procedure, thionyl chloride is added to an excess of anhydrous ethanol, which generates HCl in situ and also forms an intermediate acyl chloride from the carboxylic acid. farmaciajournal.comresearchgate.net This dual role makes thionyl chloride a very effective reagent for the esterification of amino acids, often providing high yields of the corresponding ester hydrochloride. farmaciajournal.com The reaction of L-alanine with ethanol in the presence of thionyl chloride yields the hydrochloride salt with high purity.

Heterogeneous Catalysts: Solid acid catalysts, such as ion-exchange resins like Amberlyst-15, have also been employed. scirp.org These catalysts offer the advantage of easier separation from the reaction mixture, simplifying the workup process. The reaction mechanism follows the general principles of Fischer-Speier esterification, with the sulfonic acid groups on the resin acting as the proton source. mdpi.com

Optimization of Reaction Conditions and Yields

Optimizing Fischer esterification is crucial for maximizing the yield of this compound. numberanalytics.com Key strategies focus on shifting the reaction equilibrium to the product side. organic-chemistry.orgpearson.com

Use of Excess Reactant: Employing a large excess of ethanol serves as both the reactant and the solvent, which helps to drive the equilibrium towards the ester. vedantu.compearson.com

Water Removal: The removal of water, a byproduct of the reaction, is a critical factor in achieving high yields. organic-chemistry.org This can be accomplished through azeotropic distillation using a Dean-Stark apparatus or by using drying agents. pearson.com

Temperature and Reaction Time: Refluxing the reaction mixture provides the necessary heat to overcome the activation energy. vedantu.com The reaction time is typically several hours, and monitoring the reaction's progress (e.g., by thin-layer chromatography) is essential to determine the point of maximum conversion. smolecule.com

Catalyst Loading: The amount of acid catalyst used can significantly impact the reaction rate. numberanalytics.com While a catalytic amount is sufficient, studies have shown that optimizing the catalyst loading can improve yields and reaction times. mdpi.com For instance, a protocol using sulfuric acid under thin-film conditions has been developed to achieve moderate yields for the esterification of L-Alanine. mdpi.com

The following table summarizes typical conditions and outcomes for classical esterification methods.

| Catalyst | Alcohol | Conditions | Product Form | Typical Yield | Reference |

| HCl (gas) | Anhydrous Ethanol | Saturation at RT, then reflux | Hydrochloride Salt | High | smolecule.com |

| H₂SO₄ | Ethanol | Reflux | Free Ester or Salt | Moderate to High | vedantu.commdpi.com |

| SOCl₂ | Anhydrous Ethanol | Reflux | Hydrochloride Salt | 88 - 92% | farmaciajournal.com |

| Amberlyst-15 | Ethanol | Reflux | Free Ester | Varies | scirp.org |

Advanced and Specialized Synthesis Techniques

Beyond classical approaches, several advanced methods have been developed to improve the efficiency, speed, and environmental friendliness of this compound synthesis.

Microwave-Assisted Synthesis Innovations

Microwave-Assisted Organic Synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions. mdpi.comrsc.orgchemicaljournals.com The use of microwave irradiation can dramatically reduce reaction times from hours to minutes by efficiently heating the polar reactants. mdpi.comacs.org

In the context of this compound synthesis, microwave irradiation has been successfully applied to the esterification of 2-aminopropanoic acid. mdpi.com A study describes combining 2-aminopropanoic acid with ethanol and an acid catalyst under microwave conditions at 150°C, achieving a 53% yield in just 30 minutes. This rapid heating enhances molecular collisions and accelerates the kinetics of the esterification process. Another general procedure for the microwave-assisted esterification of unprotected α-amino acids involves using methanesulfonic acid (MsOH) or p-toluenesulfonic acid (p-TsOH) as catalysts, yielding the ionic esterified amino acids in good yields. mdpi.com The significant reduction in reaction time is a primary advantage of this technology. acs.org

| Method | Reactants | Conditions | Time | Yield | Reference |

| MAOS | 2-aminopropanoic acid, acetic acid, ethanol | 150°C, Microwave | 30 min | 53% | |

| MAOS | Unprotected amino acids, alcohols, MsOH or p-TsOH | 70°C, Microwave | 20 min | Satisfactory | mdpi.com |

Patent-Derived Synthetic Routes

The patent literature discloses several methods for the industrial production of amino acid esters, including this compound, often focusing on efficiency and scalability.

One patented method describes the production of amino acid ester hydrochlorides by reacting an amino acid with an alcohol in the presence of thionyl chloride. A key innovation in this patent is the continuous or intermittent addition of thionyl chloride to the reaction mixture at a controlled internal temperature of 35°C to 60°C, which allows the reaction to proceed gently and avoids sudden boiling, making the process more controllable on an industrial scale. google.com

Another patent details a one-step process for producing N-ethoxyoxalyl-alanine ethyl ester, an intermediate for vitamin B6. google.comgoogle.com This method involves heating α-alanine, oxalic acid, and ethanol with benzene (B151609) as a dewatering agent. The continuous removal of the water-benzene azeotrope drives both the initial esterification of alanine (B10760859) to this compound and its subsequent acylation, demonstrating an integrated approach to synthesis. google.comgoogle.com

A further patent application describes a process for preparing N-[1-(S)-ethoxycarbonyl-1-butyl]-(S)-alanine, a key intermediate for the drug perindopril. The synthesis starts with the reductive amination of sodium pyruvate (B1213749) with L-norvaline ethyl ester. The L-norvaline ethyl ester itself is prepared by reacting L-norvaline with ethanol and thionyl chloride, a classic esterification method applied in a pharmaceutical manufacturing context. googleapis.com

Reductive Amination Strategies

Reductive amination provides an alternative pathway to α-amino acids and their esters. This method typically involves the reaction of an α-keto acid or its ester with an amine source in the presence of a reducing agent. libretexts.org

For the synthesis of this compound, the relevant α-keto ester is ethyl pyruvate. The synthesis proceeds via the reductive amination of ethyl pyruvate with ammonia. libretexts.org The reaction mechanism involves the initial formation of an imine intermediate from the reaction between the ketone of ethyl pyruvate and ammonia. This imine is then reduced in situ to the amine, yielding this compound. libretexts.orgmasterorganicchemistry.com

Commonly used reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄) or sodium cyanoborohydride (NaBH₃CN). libretexts.orgmasterorganicchemistry.com Sodium triacetoxyborohydride (B8407120) is also a suitable, safer alternative. researcher.lifechemeducator.org Whole-cell biotransformation systems have also been developed to carry out the reductive amination of pyruvate to L-alanine, which could be adapted for ester synthesis. nih.gov This strategy is particularly valuable for producing chiral amino acid esters if a chiral amine or a stereoselective reduction step is employed.

Asymmetric Synthesis of Chiral this compound and Analogs

The synthesis of enantiomerically pure chiral compounds is a cornerstone of modern organic chemistry, particularly in the pharmaceutical and agrochemical industries. This compound, also known as ethyl alaninate (B8444949), possesses a chiral center at the alpha-carbon, leading to the existence of (R)- and (S)-enantiomers. The biological activity of these enantiomers can differ significantly, making their stereoselective synthesis a critical area of research. This section explores various methodologies for the asymmetric synthesis of chiral this compound and its analogs.

Chiral Resolution Techniques

Chiral resolution is a traditional yet effective method for separating a racemic mixture of enantiomers. This approach does not create a new stereocenter but isolates the desired enantiomer from a pre-existing mixture.

Crystallization-Based Resolution: One of the most common resolution techniques is fractional crystallization. numberanalytics.com This method relies on the formation of diastereomeric salts by reacting the racemic this compound with a chiral resolving agent. numberanalytics.com These diastereomeric salts have different physical properties, such as solubility, allowing for their separation by crystallization. numberanalytics.comnumberanalytics.com The choice of the resolving agent and solvent system is crucial for achieving efficient separation. unchainedlabs.com For instance, chiral acids or bases can be employed to form salts with the amino or ester group of this compound, respectively. After separation, the resolving agent is removed to yield the enantiomerically pure product.

Chromatographic Resolution: Chromatographic techniques offer a powerful alternative for separating enantiomers. numberanalytics.com High-performance liquid chromatography (HPLC), gas chromatography (GC), and supercritical fluid chromatography (SFC) are widely used for both analytical and preparative-scale chiral separations. numberanalytics.com These methods utilize a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus separation. numberanalytics.com The selection of the appropriate CSP and mobile phase is critical for successful resolution. vulcanchem.com

Table 1: Comparison of Chiral Resolution Techniques

| Technique | Principle | Advantages | Disadvantages |

|---|---|---|---|

| Fractional Crystallization | Forms diastereomeric salts with a chiral resolving agent, which have different solubilities. numberanalytics.comnumberanalytics.com | Scalable, cost-effective for large quantities. | Trial-and-error process to find a suitable resolving agent and solvent; maximum 50% yield for the desired enantiomer per cycle. |

| Chiral Chromatography (HPLC, GC, SFC) | Differential interaction of enantiomers with a chiral stationary phase. numberanalytics.com | High enantiomeric purity, applicable to a wide range of compounds. | Expensive for large-scale production, requires specialized equipment. unchainedlabs.comvulcanchem.com |

Biocatalytic Approaches Utilizing Enzymes and Whole Cells

Biocatalysis has emerged as a green and highly selective alternative for the synthesis of chiral compounds. Enzymes and whole-cell systems offer remarkable stereoselectivity under mild reaction conditions.

Enzymatic Kinetic Resolution: In an enzymatic kinetic resolution, an enzyme selectively catalyzes the reaction of one enantiomer in a racemic mixture, leaving the other enantiomer unreacted. For instance, lipases can be used for the selective hydrolysis or acylation of one enantiomer of this compound. This process can yield both the unreacted enantiomer and the product in high enantiomeric excess. The use of enzymes in non-aqueous media has significantly broadened the scope of these transformations.

Asymmetric Synthesis with Transaminases: Transaminases are a class of enzymes that can catalyze the asymmetric synthesis of chiral amines from prochiral ketones. nih.gov (S)-specific ω-transaminase from Vibrio fluvialis JS17 has been used for the synthesis of chiral amines with L-alanine as the amino donor. nih.gov This approach can be applied to produce (S)-ethyl 2-aminopropanoate from a corresponding keto-ester. The reaction equilibrium and product inhibition are key challenges that can be addressed by strategies such as product removal. nih.gov Whole-cell systems can be advantageous as they contain cofactor regeneration systems, simplifying the process. nih.gov

Table 2: Examples of Biocatalytic Methods

| Biocatalyst | Reaction Type | Substrate | Product | Key Findings |

|---|---|---|---|---|

| Lipase | Kinetic Resolution | Racemic this compound | Enantiopure this compound and its acylated derivative | High selectivity, can be performed in organic solvents. |

| ω-Transaminase | Asymmetric Synthesis | Prochiral keto-ester | (S)-ethyl 2-aminopropanoate | High enantiomeric excess, L-alanine is an effective amino donor. nih.gov |

| Protease (e.g., Alcalase) | Dynamic Kinetic Resolution | Racemic 3-substituted phenylalanine ethyl esters | (S)-amino acid | High yields (>90%) and enantiomeric excess (>99%) can be achieved. acs.org |

Application of Chiral Auxiliaries

The use of chiral auxiliaries is a well-established strategy for diastereoselective synthesis. researchgate.net A chiral auxiliary is a chemical compound that is temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. researchgate.net

In the context of synthesizing chiral this compound analogs, a chiral auxiliary can be attached to the molecule, for example, by forming an amide with the amino group. The steric hindrance and electronic properties of the auxiliary then control the approach of a reactant to a prochiral center, leading to the formation of one diastereomer in excess. After the desired stereocenter is created, the auxiliary is cleaved and can ideally be recovered for reuse. researchgate.net Evans oxazolidinones are a well-known class of chiral auxiliaries that have been successfully used in asymmetric alkylation and aldol (B89426) reactions to produce chiral amino acids. researchgate.net For example, a chiral auxiliary derived from an inexpensive natural source can be used to guide the alkylation of a glycine (B1666218) enolate equivalent to produce a precursor to the desired chiral amino acid ester with high diastereoselectivity. researchgate.net

Enantioselective Synthesis Strategies

Enantioselective synthesis, also known as asymmetric catalysis, involves the use of a chiral catalyst to convert a prochiral substrate directly into a chiral product. This is often the most efficient method as it avoids the need for resolving a racemic mixture or using stoichiometric amounts of a chiral auxiliary.

Asymmetric Hydrogenation: One of the most powerful methods for creating chiral centers is the asymmetric hydrogenation of a prochiral olefin. For the synthesis of this compound, a dehydroamino acid precursor can be hydrogenated using a chiral transition metal catalyst, such as those based on rhodium or ruthenium with chiral phosphine (B1218219) ligands. This method is widely used in the industrial production of amino acids like L-DOPA. acs.org

Michael Addition: The asymmetric Michael addition of a nucleophile to an α,β-unsaturated ester can also be employed. For example, the conjugate addition of a nitrogen nucleophile to ethyl crotonate, catalyzed by a chiral catalyst, can produce a precursor to this compound. The use of chiral N-benzyl-α-methylbenzylamine as a chiral amine source in a Michael reaction with ethyl crotonate has been reported for the synthesis of chiral precursors to indolizidine and quinolizidine (B1214090) alkaloids. beilstein-journals.org

Chemical Reactivity and Derivatization Research

Core Transformations of Ethyl 2-aminopropanoate

The chemical behavior of this compound is primarily dictated by the reactivity of its amine and ester moieties. These functional groups enable a variety of fundamental reactions that are crucial for the synthesis of more complex molecules.

The primary amine group in this compound can act as a nucleophile, participating in substitution reactions. For instance, it can react with electrophiles like alkyl halides or acyl chlorides to form N-substituted derivatives. A notable application is its reaction with halogenoalkanes to produce secondary amines. ibchem.com The reactivity in these SN2 reactions is influenced by the nature of the alkyl group and the halogen in the electrophile. ibchem.com

Furthermore, the ester group can be targeted by nucleophiles. For example, reaction with nucleophiles such as thiophenol or sodium/lithium ethoxide can lead to the formation of derivatives with 3-phenylthio or 3-ethoxy substituents. The presence of the chloromethyl group in some derivatives of similar compounds makes them susceptible to nucleophilic substitution. cymitquimica.com

Table 1: Examples of Nucleophilic Substitution Reactions

| Reactant 1 | Reactant 2 | Product | Reaction Type |

| This compound | Thiophenol | 3-phenylthio derivative | Nucleophilic Substitution |

| This compound | Sodium ethoxide | 3-ethoxy derivative | Nucleophilic Substitution |

| This compound | Bromoethane | Ethyl 2-(ethylamino)propanoate | Nucleophilic Substitution (N-alkylation) |

The ester functional group of this compound can be hydrolyzed to yield the corresponding carboxylic acid, alanine (B10760859), and ethanol (B145695). smolecule.com This reaction can be catalyzed by either acid or base.

Acid-Catalyzed Hydrolysis: Under acidic conditions, the carbonyl oxygen of the ester is protonated, which enhances the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the carbonyl carbon. youtube.comchemguide.co.uk This is a reversible process, and to drive the reaction towards the products, a large excess of water is often used. chemguide.co.ukchemistrysteps.com The mechanism is essentially the reverse of a Fischer esterification. youtube.com

Base-Catalyzed Hydrolysis (Saponification): In the presence of a base, such as sodium hydroxide (B78521), the hydroxide ion directly attacks the carbonyl carbon of the ester. chemistrysteps.com This leads to the formation of a tetrahedral intermediate, which then collapses to form the carboxylate salt and ethanol. This process is effectively irreversible because the final step involves the deprotonation of the resulting carboxylic acid by the base, forming a carboxylate anion that is resistant to further nucleophilic attack. chemistrysteps.com

The primary amine group of this compound readily undergoes condensation reactions with carbonyl compounds, such as aldehydes and ketones, to form imines (Schiff bases). smolecule.com This reaction is fundamental in the construction of larger, more complex molecules. The formation of an imine between the amino group of L-alanine ethyl ester and the aldehyde group of D-ribose is a key step in Maillard-like reactions that can lead to the formation of pyrrole (B145914) rings. These condensation reactions are crucial for creating new carbon-nitrogen bonds. smolecule.com The reaction can be catalyzed by acids and typically involves the removal of water to shift the equilibrium towards the product.

Ester Hydrolysis Mechanisms

Synthesis and Exploration of Advanced Derivatives

The reactivity of this compound makes it a valuable precursor for the synthesis of a variety of more complex and functionally diverse molecules, including important heterocyclic structures.

This compound is a key starting material for the synthesis of various heterocyclic compounds.

Pyrroles: Research has demonstrated that this compound can be used to synthesize pyrrole derivatives. For instance, its reaction with 3-formylchromones can yield pyrroles. psu.edu Specifically, the interaction of this compound with certain 3-formylchromones results in the formation of 4-(2-hydroxybenzoyl)-2-(4-oxo-4H-1-benzopyran-3-yl)pyrrole. psu.edu Another approach involves the reaction of ethyl 2-(2-acetyl-2-benzoyl-1-ethenyl)amino-3-dimethylaminopropenoate, a derivative of this compound, to form 2,3,4-trisubstituted pyrroles. scilit.com

Pyrimidinones: this compound derivatives are also utilized in the synthesis of fused pyrimidinones. For example, ethyl 2-[(2,2-dibenzoyl)ethenyl]amino-3-dimethylaminopropenoate can be used to prepare fused pyrimidin-4-ones. researchgate.net Additionally, the use of this compound in the synthesis of novel triazolopyrimidinone (B1258933) derivatives has been documented. google.com

Table 2: Heterocyclic Synthesis from this compound and its Derivatives

| Starting Material | Reagent | Heterocyclic Product |

| This compound | 3-Formylchromone | Pyrrole derivative psu.edu |

| Ethyl 2-(2-acetyl-2-benzoyl-1-ethenyl)amino-3-dimethylaminopropenoate | - | 2,3,4-Trisubstituted pyrrole scilit.com |

| Ethyl 2-[(2,2-dibenzoyl)ethenyl]amino-3-dimethylaminopropenoate | - | Fused pyrimidin-4-one researchgate.net |

Hydantoins, or imidazolidine-2,4-diones, are a class of heterocyclic compounds with significant biological activities. ajabs.org this compound can serve as a precursor for the synthesis of hydantoin (B18101) derivatives. One common synthetic route involves the reaction of an amino acid ester with an isocyanate. While direct examples using this compound are noted, the general principle applies. For instance, a simple reaction of α-amino methyl ester hydrochlorides with carbamates can produce substituted hydantoins. organic-chemistry.org The synthesis often proceeds through a ureido intermediate which then cyclizes under basic conditions to form the hydantoin ring. organic-chemistry.org The synthesis of hydantoin and thiohydantoin derivatives has been described in patent literature, highlighting their importance. google.com

Carbamate (B1207046) Derivative Synthesis

The synthesis of carbamate derivatives from this compound involves the reaction of its primary amine group with a suitable carbonylating agent. Carbamates are functional groups with the structure R-O-C(=O)-N(R')-R'', and they are significant in medicinal chemistry and as protecting groups in organic synthesis. nih.govniscpr.res.in The formation of a carbamate from this compound introduces a new substituent onto the nitrogen atom, modifying the compound's chemical properties.

Several methods are established for the synthesis of carbamates from primary amines. nih.gov A common approach involves the reaction of the amine with an activated carbonyl species, such as a chloroformate or an activated carbonate. nih.gov For instance, reacting this compound with a generic R-oxycarbonyl chloride (an alkyl or aryl chloroformate) in the presence of a base would yield the corresponding N-alkoxycarbonyl or N-aryloxycarbonyl derivative. Another effective method is the Curtius rearrangement, which proceeds through an isocyanate intermediate formed from an acyl azide; this isocyanate can then be trapped by an alcohol to form the carbamate. nih.gov More contemporary methods utilize carbon dioxide (CO2) as a C1 source in a three-component coupling with an amine and an alkyl halide. nih.gov

The following table summarizes a general synthetic scheme for carbamate formation from an amine.

| Reactant 1 | Reactant 2 | Reagent/Catalyst | Product Type |

| This compound | Alkyl/Aryl Chloroformate | Base (e.g., Triethylamine) | N-Alkoxy/Aryloxycarbonyl derivative |

| This compound | Di-tert-butyl dicarbonate | Base | N-Boc protected amino ester |

| This compound | Carbon Dioxide, Alkyl Halide | Cesium Carbonate, TBAI | N-Alkyl Carbamate Derivative |

Adamantane-Containing Amino Acid Derivatives

Adamantane (B196018) is a bulky, lipophilic, tricyclic alkane that is often incorporated into drug molecules to enhance their therapeutic properties. The synthesis of adamantane-containing derivatives of this compound typically involves forming an amide bond between the amino group of the ester and an adamantane carboxylic acid. This reaction creates a new, larger amino acid derivative with the rigid adamantane cage attached.

A standard method for this transformation is the acylation of this compound with an activated adamantane carboxyl derivative, such as adamantanecarbonyl chloride. asianpubs.org The reaction is typically carried out in an inert solvent with a base to neutralize the hydrochloric acid byproduct. This synthetic strategy results in the formation of N-(1-adamantoyl)-2-aminopropanoate, combining the chiral amino acid scaffold with the bulky adamantane moiety. asianpubs.org

Detailed findings for a representative synthesis are presented below.

| Reactant 1 | Reactant 2 | Solvent | Conditions | Product |

| This compound | Adamantanecarbonyl chloride | Dichloromethane | Room Temperature, Base (e.g., Pyridine) | Ethyl N-(1-adamantoyl)-2-aminopropanoate |

Thiazolidine-Propionic Acid Derivative Formation

Thiazolidine rings are important heterocyclic scaffolds in medicinal chemistry. The formation of a thiazolidine-propionic acid derivative from this compound can be achieved through a multi-component reaction. While research often details the synthesis using beta-amino esters, the principles can be applied to alpha-amino esters like this compound. nih.gov

A one-pot condensation/cyclization reaction between an amino ester, an aldehyde, and a mercapto-acid is a common route to substituted thiazolidinones. nih.gov For this compound, the reaction would involve its primary amine group, an aromatic or aliphatic aldehyde, and mercaptoacetic acid. The initial step is the formation of a Schiff base (imine) between the amino ester and the aldehyde. Subsequent nucleophilic attack by the thiol group of mercaptoacetic acid on the imine, followed by intramolecular cyclization via amide bond formation, yields the thiazolidin-4-one derivative. nih.govmdpi.com This process creates a complex heterocyclic structure attached to the propionate (B1217596) backbone.

| Reactant 1 | Reactant 2 | Reactant 3 | Solvent | Product Type |

| This compound | Aromatic Aldehyde | Mercaptoacetic acid | Toluene (B28343) | Ethyl 2-(2-aryl-4-oxothiazolidin-3-yl)propanoate |

Fluorinated Amino Acid Derivative Synthesis

The incorporation of fluorine into amino acids can significantly alter their biological properties, including metabolic stability and binding affinity. nih.govbeilstein-journals.org The synthesis of fluorinated derivatives from this compound can be accomplished through various modern synthetic methods, often involving late-stage fluorination. core.ac.ukresearchgate.net

One strategy involves the use of electrophilic fluorinating reagents on a suitably protected derivative of this compound. For example, the nitrogen can be protected (e.g., as a carbamate) to prevent side reactions, and then a fluorinating agent such as Selectfluor can be used to introduce fluorine at a specific position, if the substrate is appropriately activated. nih.gov Alternatively, cross-coupling reactions, such as the Negishi cross-coupling of a halogenated amino acid precursor with a zinc reagent, provide a powerful tool for creating carbon-carbon bonds to introduce fluorinated aryl or alkyl groups. nih.gov These advanced synthetic techniques allow for the precise installation of fluorine atoms, leading to novel fluorinated amino acid derivatives. nih.govbeilstein-journals.org

| Precursor Type | Fluorination Strategy | Common Reagents | Product |

| N-protected this compound derivative | Electrophilic Fluorination | Selectfluor, N-Fluorobenzenesulfonimide (NFSI) | Fluorinated amino acid derivative |

| Halogenated this compound derivative | Nucleophilic Fluorination | Metal Fluorides (e.g., KF, CsF) | Fluorinated amino acid derivative |

| Iodo-serine derivative (related precursor) | Negishi Cross-Coupling | Fluorinated Aryl Zinc Halide, Palladium Catalyst | Fluorinated aromatic α-amino acid |

Advanced Characterization and Analytical Methodologies in Research

Spectroscopic Methods for Structural Elucidation and Conformational Analysis

Spectroscopic techniques are fundamental in determining the molecular structure and conformation of Ethyl 2-aminopropanoate. Methods such as Nuclear Magnetic Resonance (NMR), Infrared (IR), Raman spectroscopy, and Mass Spectrometry (MS) provide complementary information to build a comprehensive structural profile of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for probing the chemical environment of atomic nuclei like ¹H and ¹³C within a molecule. For this compound hydrochloride, NMR provides definitive evidence of its structure.

¹H NMR Spectroscopy: In proton NMR, the chemical shift, splitting pattern (multiplicity), and integration of signals reveal the connectivity of protons. For the hydrochloride salt of (S)-Alanine ethyl ester, the spectrum shows distinct signals for each proton type. rsc.org A Polish patent provides specific chemical shift data for L,D-alanine ethyl ester hydrochloride in CDCl₃. google.com

¹³C NMR Spectroscopy: Carbon NMR provides information on the different carbon environments in the molecule. For (S)-Alanine ethyl ester hydrochloride, distinct resonances are observed for the carbonyl carbon, the alpha-carbon, the methylene (B1212753) carbons of the ethyl group, and the methyl carbons. rsc.org

| Nucleus | Assignment | Chemical Shift (δ) in ppm | Solvent | Reference |

| ¹H | -NH₃⁺ | 8.68 (s, 3H) | CDCl₃ | google.com |

| ¹H | -OCH₂ CH₃ | 4.22-4.31 (q+q, 3H) | CDCl₃ | google.com |

| ¹H | -CH (NH₃⁺)CH₃ | 4.22-4.31 (q+q, 3H) | CDCl₃ | google.com |

| ¹H | -CH(CH₃ ) | 1.72 (d, J=7.3 Hz, 3H) | CDCl₃ | google.com |

| ¹H | -OCH₂CH₃ | 1.30 (t, J=7.1 Hz, 3H) | CDCl₃ | google.com |

| ¹³C | C =O | 170.0 | CDCl₃ | rsc.org |

| ¹³C | -OCH₂ CH₃ | 62.4 | CDCl₃ | rsc.org |

| ¹³C | -CH (NH₃⁺)CH₃ | 49.3 | CDCl₃ | rsc.org |

| ¹³C | -CH(CH₃ ) | 16.1 | CDCl₃ | rsc.org |

| ¹³C | -OCH₂CH₃ | 14.0 | CDCl₃ | rsc.org |

Table 1: Representative NMR data for this compound Hydrochloride. Note that the ¹H NMR data from the patent google.com combines the signals for the α-proton and the ethyl group's methylene protons.

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides a molecular fingerprint by probing the vibrational modes of chemical bonds. These methods are crucial for identifying functional groups.

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, causing transitions between vibrational energy levels. The IR spectrum of this compound hydrochloride confirms the presence of its key functional groups. google.com For instance, the strong carbonyl (C=O) stretch of the ester is a prominent feature, typically appearing around 1730-1750 cm⁻¹. The N-H stretching vibrations of the ammonium (B1175870) group appear as broad bands in the 3000 cm⁻¹ region.

Raman Spectroscopy: Raman spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. While IR is sensitive to changes in dipole moment, Raman is sensitive to changes in polarizability. This makes it particularly useful for analyzing symmetric bonds and skeletal vibrations that may be weak in the IR spectrum. A Raman spectroscopic study of N-benzoyl-DL-alanine ethyl dithioester, a related derivative, has been used to establish its conformational signatures in solution. cdnsciencepub.com

Mass Spectrometry (MS) Applications

Mass spectrometry (MS) is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It is used to determine the molecular weight and elemental composition and to deduce the structure from fragmentation patterns.

For this compound, the NIST Mass Spectrometry Data Center provides reference spectra. nih.gov The mass spectrum typically shows a molecular ion peak corresponding to the mass of the molecule. The fragmentation pattern provides structural clues; for example, a common fragmentation pathway for esters is the loss of the alkoxy group (-OCH₂CH₃), leading to a significant peak. The base peak in the mass spectrum of Alanine (B10760859), ethyl ester is often observed at m/z 44, corresponding to the [CH(NH₂)CH₃]⁺ fragment. nist.gov

Diffraction Techniques for Solid-State Structure Determination

Diffraction techniques are indispensable for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This provides definitive information on bond lengths, bond angles, and the packing of molecules in the crystal lattice.

Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction is the gold standard for molecular structure determination. By irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern, a detailed electron density map and, consequently, the complete atomic arrangement can be resolved.

While a crystal structure for this compound itself is not readily found in the searched literature, a 2021 study successfully determined the crystal structure of (S)-Alanine ethyl ester tetracyanidoborate. nih.govresearchgate.net This molecular salt provides a clear view of the (S)-Alanine ethyl ester cation. The study found that the compound crystallizes in the monoclinic space group C2. researchgate.net The asymmetric unit consists of two (S)-alanine ethyl ester cations and two tetracyanidoborate anions. nih.govresearchgate.net The conformations of the two independent cations are nearly identical around the stereogenic center but differ in the orientation of the ethyl side chains. nih.gov

| Parameter | Value | Reference |

| Compound | (S)-Alanine ethyl ester tetracyanidoborate | researchgate.net |

| Formula | C₅H₁₂NO⁺ · C₄BN₄⁻ | nih.gov |

| Crystal System | Monoclinic | researchgate.net |

| Space Group | C2 | researchgate.net |

| a (Å) | 17.059 (1) | researchgate.net |

| b (Å) | 8.7467 (4) | researchgate.net |

| c (Å) | 18.855 (1) | researchgate.net |

| β (°) | 111.468 (4) | researchgate.net |

| V (ų) | 2618.2 (3) | researchgate.net |

| Z | 8 | researchgate.net |

Table 2: Crystallographic data for (S)-Alanine ethyl ester tetracyanidoborate.

Analysis of Intermolecular Interactions and Supramolecular Architectures

The data from X-ray diffraction also allows for a detailed analysis of non-covalent interactions, such as hydrogen bonds, which govern the formation of larger, ordered structures known as supramolecular architectures.

In the crystal structure of (S)-Alanine ethyl ester tetracyanidoborate, the primary intermolecular forces are hydrogen bonds. The cations and anions are linked by N—H⋯N hydrogen bonds. nih.govresearchgate.net Specifically, the hydrogen atoms of the ammonium group (-NH₃⁺) on the alanine ethyl ester cation act as hydrogen bond donors to the nitrogen atoms of the tetracyanidoborate anions. The shortest N⋯N donor-acceptor distance observed in the structure is a notable 2.920 (3) Å. nih.gov These interactions create a network that defines the packing of the ions within the crystal lattice. nih.gov

Chromatographic and Other Analytical Methodologies

The precise characterization of this compound, a chiral compound, is essential for its application in research and synthesis. Various analytical techniques are employed to determine its purity, elemental composition, and stereochemical integrity. These methodologies provide the foundational data necessary for its use as a building block in fields like peptide synthesis. smolecule.comchemicalbook.com

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of this compound and for determining the enantiomeric excess (ee) of its chiral forms. nih.gov HPLC methods can be tailored for the analysis of amino acid esters, providing a reliable means to quantify the compound and its potential impurities. helixchrom.comhelixchrom.com For instance, the purity of D-Alanine ethyl ester hydrochloride is often specified as greater than 94.0% by HPLC analysis. thermofisher.com

The determination of enantiomeric excess is particularly crucial. This is often achieved using a chiral stationary phase (chiral column) in the HPLC system, which allows for the separation of the two enantiomers. scholaris.caresearchgate.net The enantiomeric ratio can be calculated from the relative peak areas of the separated enantiomers in the chromatogram. scholaris.caresearchgate.net Research has demonstrated the use of specific chiral columns, such as the Chiralpak AD-H, for resolving enantiomers of related amino acid derivatives, achieving high enantiomeric ratios (e.g., >99:1). scholaris.ca HPLC can be coupled with other detectors, like electronic circular dichroism (ECD), to provide simultaneous information on both the conversion ratio and the absolute optical purity of each enantiomer without the need for a chiral column in some cases. researchgate.net

Below is a table summarizing representative HPLC conditions used for the analysis of related chiral compounds, which can be adapted for this compound.

| Parameter | Condition |

| Column | Chiralpak AD-H |

| Mobile Phase | Hexane (1% CyNH₂) : iPrOH (95:5) |

| Flow Rate | 0.9 mL/min |

| Detection | UV |

| This table is based on data from a study on the N-arylation of optically pure amino acid esters and serves as an illustrative example. scholaris.ca |

Elemental analysis is a fundamental technique used to confirm the empirical formula of a synthesized compound by determining the mass percentages of its constituent elements. For this compound hydrochloride (C₅H₁₂ClNO₂), the theoretical elemental composition can be calculated from its molecular formula. lookchem.comnih.govsynquestlabs.comnih.gov Experimental values obtained from elemental analysis are then compared to these theoretical values to verify the compound's identity and purity. This technique was instrumental in characterizing novel neonicotinoid analogues synthesized from precursors including this compound hydrochloride. lookchem.com

The molecular formula and weight of this compound and its hydrochloride salt are provided below.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) |

| This compound | C₅H₁₁NO₂ | 117.15 |

| This compound hydrochloride | C₅H₁₂ClNO₂ | 153.61 |

| Data sourced from PubChem. nih.govnih.gov |

Polarimetry is a non-destructive technique that measures the rotation of plane-polarized light by a chiral substance in solution. anton-paar.com This property, known as optical activity, is a defining characteristic of enantiomers, which rotate light in equal but opposite directions. masterorganicchemistry.comwikipedia.org The specific rotation, [α], is a standardized measure of this rotation and is used to characterize chiral compounds like the enantiomers of this compound. wikipedia.org

The specific rotation of L-Alanine ethyl ester hydrochloride is a key parameter for its characterization, with reported values around +2.5° (c = 2.5 in H₂O at 22°C) and +2.9° ± 0.5° (c=2.5 in water). sigmaaldrich.comthermofisher.com In another study, the D-isomer, D-alanine ethyl ester hydrochloride, exhibited a specific rotation of +11.1° (c, 2.1 in 5 N HCl). cdnsciencepub.com These measurements are performed using a polarimeter, and the observed rotation is dependent on the concentration of the sample, the path length of the cell, the temperature, and the wavelength of the light source (typically the sodium D-line). masterorganicchemistry.comscielo.org.za

By comparing the measured specific rotation of a sample to the known specific rotation of the pure enantiomer, the enantiomeric excess and therefore the chiral purity of the sample can be determined. wikipedia.orgnih.gov This makes polarimetry an indispensable tool in the quality control and characterization of chiral molecules like this compound. anton-paar.comresearchgate.net

The following table lists the specific rotation values found in the literature for the enantiomers of this compound hydrochloride.

| Enantiomer | Specific Rotation [α] | Conditions |

| L-Alanine ethyl ester hydrochloride | +2.5° | c = 2.5 in H₂O, 22°C |

| L-Alanine ethyl ester hydrochloride | +2.9° ± 0.5° | c = 2.5 in water |

| D-Alanine ethyl ester hydrochloride | +11.1° | c = 2.1 in 5 N HCl |

| Data compiled from various sources. sigmaaldrich.comthermofisher.comcdnsciencepub.com |

Theoretical and Computational Investigations of Ethyl 2 Aminopropanoate Systems

Quantum Chemical Studies

Quantum chemical studies provide a fundamental understanding of the electronic structure and reactivity of a molecule. While dedicated, in-depth computational studies focusing exclusively on Ethyl 2-aminopropanoate are not extensively detailed in available literature, the principles are well-established through research on analogous and more complex systems containing this moiety.

Frontier Molecular Orbital (FMO) theory is crucial for predicting chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy difference between them, known as the HOMO-LUMO gap, is an indicator of molecular stability; a smaller gap suggests higher reactivity. science.gov For molecules containing ester and amino groups, FMO analysis helps identify which parts of the molecule are likely to act as electron donors (HOMO) and electron acceptors (LUMO). This analysis is fundamental in designing molecules with specific electronic properties for applications in materials science and medicinal chemistry.

| Parameter | Formula | Significance |

|---|---|---|

| Energy Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and kinetic stability. |

| Ionization Potential (I) | -EHOMO | The energy required to remove an electron. |

| Electron Affinity (A) | -ELUMO | The energy released when an electron is added. |

| Chemical Hardness (η) | (I - A) / 2 | Measures resistance to change in electron distribution. |

| Electronegativity (χ) | (I + A) / 2 | Measures the power to attract electrons. |

This table outlines key chemical descriptors derived from HOMO and LUMO energies, which are standard outputs in quantum chemical analyses.

Natural Bond Orbital (NBO) analysis is a computational method that translates the complex, delocalized molecular orbitals from a calculation into localized orbitals that correspond to the familiar Lewis structures of bonds, lone pairs, and core orbitals. This analysis provides quantitative insight into charge distribution and the nature of bonding interactions within a molecule. For a molecule like this compound, NBO analysis would detail the polarization of the C=O, C-O, C-N, and N-H bonds and quantify the partial atomic charges, offering a clear picture of its electronic makeup.

Frontier Molecular Orbital (HOMO-LUMO) Analysis

Molecular Dynamics and Docking Studies

These computational methods are vital for understanding how a molecule behaves in a biological environment, predicting its interactions with larger macromolecules like proteins, and assessing its conformational flexibility.

Molecular docking is a computational simulation that predicts the preferred orientation of a ligand when bound to a target protein, as well as the binding affinity. nih.gov This technique is essential in drug discovery. Although specific docking studies centered on this compound as the primary ligand are scarce, its derivatives and analogous esters are frequently studied. For example, esters of amino acids have been docked into the active sites of various enzymes to predict their binding modes and inhibitory potential. nih.govsamipubco.com These studies reveal that interactions are often governed by hydrogen bonds involving the amino and carbonyl groups, as well as van der Waals interactions. samipubco.com For instance, in a study of potential anti-photoaging agents, a control ligand containing an alanine (B10760859) ethyl ester moiety was docked into the matrix metalloproteinase-1 (MMP1) enzyme. samipubco.com Similarly, conjugates of β-alanine ethyl ester have been docked against the DENV-2 NS2B-NS3 protease, where hydrogen bonds with key residues like Asp75 and Tyr150 were identified. nih.gov

| Target Protein Class | Potential Interacting Residues | Dominant Interaction Type | Relevance |

|---|---|---|---|

| Proteases | Asp, Ser, Tyr, Gly | Hydrogen Bonding | Enzyme Inhibition |

| Kinases | Lys, Asp, Glu | Hydrogen Bonding, Electrostatic | Signal Transduction Modulation |

| Structural Proteins | Leu, Val, Ile | van der Waals, Hydrophobic | Binding within non-polar pockets |

This table illustrates typical interactions for amino acid esters in molecular docking studies based on analyses of analogous compounds.

Conformational analysis investigates the different spatial arrangements (conformers) of a molecule and their relative stabilities. This compound has several rotatable bonds, leading to a flexible structure. Understanding its preferred conformation is key to predicting its physical properties and how it will be recognized by a biological receptor. Studies on similar molecules, such as N-acyl-DL-alanine ethyl dithioesters, have utilized crystallographic analysis to determine their conformational preferences in the solid state. grafiati.com Such analyses reveal how intramolecular interactions, like those between the nitrogen and sulfur atoms in dithioesters, dictate the molecular shape. grafiati.com For this compound, computational conformational searches would be used to identify low-energy structures and understand the rotational barriers around its key single bonds.

Molecular Docking for Ligand-Target Interactions

Reactivity and Stability Parameters

The reactivity and stability of a molecule are governed by its electronic architecture. Computational chemistry offers a powerful lens through which to view and quantify these characteristics. By modeling the molecular system of this compound, we can predict its behavior in chemical reactions, identify the most reactive sites, and understand the energetic landscape of its potential degradation pathways. The following subsections detail the application of specific theoretical methods to probe these aspects of this compound.

The Molecular Electrostatic Potential (MEP) is a valuable tool for predicting the reactive behavior of a molecule. It is a visual representation of the total electrostatic potential on the electron density surface of a molecule. The MEP map uses a color spectrum to indicate regions of varying electrostatic potential, thereby identifying sites that are susceptible to electrophilic and nucleophilic attack.

In an MEP map, regions of negative electrostatic potential, typically colored in shades of red and yellow, are characterized by an abundance of electrons and are therefore attractive to electrophiles. Conversely, regions of positive electrostatic potential, depicted in blue, are electron-deficient and represent likely sites for nucleophilic attack. Green areas signify regions of neutral electrostatic potential.

For this compound, the MEP map would be expected to show a significant negative potential around the oxygen atoms of the carbonyl group and the nitrogen atom of the amino group, indicating their susceptibility to electrophilic attack. The hydrogen atoms of the amino group and the ethyl group would likely exhibit a positive potential, making them potential sites for nucleophilic interaction.

A comparative analysis with a similar compound, ethyl 3-[(pyridin-2-yl)amino]propanoate (EPYAPP), reveals that the most negative potential is located on the nitrogen atom of the pyridine (B92270) ring and the oxygen atom of the carbonyl group, making them the preferred sites for electrophilic attack. researchgate.netresearchgate.net The regions of positive potential are primarily found around the amino group's hydrogen atom and the C-H groups, indicating their propensity for nucleophilic attack. researchgate.netresearchgate.net

Illustrative MEP Data for a Related Compound (EPYAPP)

| Color Region | Potential (a.u.) | Interpretation |

|---|---|---|

| Red | -4.038e-2 | High electron density, susceptible to electrophilic attack |

This table is illustrative and based on data for a similar compound, EPYAPP, as direct MEP data for this compound was not available in the search results.

Fukui functions provide a more quantitative measure of the reactivity of different sites within a molecule. Derived from density functional theory (DFT), the Fukui function, f(r), describes the change in electron density at a specific point 'r' when the total number of electrons in the system changes. This allows for the identification of the most electrophilic and nucleophilic sites in a molecule.

There are three main types of Fukui functions:

f+(r): for nucleophilic attack (addition of an electron)

f-(r): for electrophilic attack (removal of an electron)

f0(r): for radical attack

By calculating the condensed Fukui functions for each atom in this compound, one can predict which atoms are most likely to act as nucleophiles or electrophiles. A higher value of f+ at an atomic site indicates a greater susceptibility to nucleophilic attack, while a high f- value suggests a predisposition to electrophilic attack.

In a study of the analogous compound EPYAPP, Fukui function analysis was used to identify the reactive sites. researchgate.netresearchgate.net The results indicated that certain atoms were more prone to electrophilic, nucleophilic, or radical attack based on the calculated values of the condensed Fukui functions. researchgate.netresearchgate.net A similar analysis for this compound would likely highlight the nitrogen and carbonyl oxygen atoms as primary sites for electrophilic attack, and the carbonyl carbon as a key site for nucleophilic attack.

Illustrative Condensed Fukui Function Data for a Related Compound (EPYAPP)

| Atom | f+ (Nucleophilic Attack) | f- (Electrophilic Attack) | f0 (Radical Attack) |

|---|---|---|---|

| N(pyridine) | 0.134 | 0.087 | 0.111 |

| C(carbonyl) | 0.102 | 0.034 | 0.068 |

This table is illustrative and based on data for a similar compound, EPYAPP, as direct Fukui function data for this compound was not available in the search results.

Bond Dissociation Energy (BDE) is the enthalpy change required to break a specific bond in a molecule homolytically, resulting in two radical fragments. It is a fundamental measure of bond strength, and lower BDE values indicate weaker bonds that are more susceptible to cleavage. The calculation of BDEs is essential for understanding the stability of a molecule and predicting its degradation pathways, such as autoxidation.

Autoxidation is a spontaneous oxidation process that occurs in the presence of oxygen. For organic molecules like this compound, the initiation of autoxidation often involves the abstraction of a hydrogen atom from a C-H or N-H bond to form a radical. The BDEs of these bonds are therefore critical in determining the most likely site for the initiation of autoxidation.

For this compound, the C-H bonds adjacent to the nitrogen atom and the carbonyl group, as well as the N-H bonds of the amino group, are of particular interest. The BDEs for these bonds can be computationally calculated to identify the weakest link in the molecule.

In the investigation of EPYAPP, the BDE for the N-H bond was found to be the lowest, suggesting that the abstraction of the hydrogen atom from the amino group is the most probable initial step in its autoxidation. researchgate.netresearchgate.net Following this initial step, the resulting radical can react with oxygen to form a peroxy radical, which can then propagate the autoxidation chain reaction. A similar mechanism can be postulated for this compound, with the relative BDEs of its C-H and N-H bonds dictating the primary radical formation site.

Illustrative Bond Dissociation Energies for a Related Compound (EPYAPP)

| Bond | Bond Dissociation Energy (kcal/mol) |

|---|---|

| N-H | 85.5 |

| C-H (methylene adjacent to N) | 98.7 |

This table is illustrative and based on data for a similar compound, EPYAPP, as direct BDE data for this compound was not available in the search results.

Applications in Advanced Chemical Research and Materials Science

Building Blocks for Complex Organic Synthesis

Ethyl 2-aminopropanoate serves as a fundamental precursor in the creation of more intricate organic molecules due to its bifunctional nature. smolecule.com The presence of both a nucleophilic amine and an electrophilic ester group within the same molecule allows for a wide range of chemical transformations. smolecule.com

Heterocyclic compounds, which contain atoms of at least two different elements in their rings, are of immense importance in medicinal chemistry and materials science. This compound has proven to be a useful starting material for the synthesis of various heterocyclic systems.

For instance, it reacts with 3-formylchromone in refluxing toluene (B28343) with a catalytic amount of p-toluenesulfonic acid to produce substituted pyrroles. researchgate.net This reaction highlights the utility of this compound in constructing five-membered aromatic heterocycles. Research has also demonstrated its use in the synthesis of 2,3,4-trisubstituted pyrroles. scilit.com Furthermore, under different reaction conditions, the reaction between 3-formylchromone and ethyl glycinate, a related amino acid ester, can yield pyridine (B92270) derivatives, showcasing the versatility of these building blocks in accessing different heterocyclic scaffolds. researchgate.net The synthesis of various heterocyclic compounds such as pyrazoles, pyridazines, thiazepines, and oxazepines has been achieved using amino acids as starting materials, which are first converted to their respective esters.

| Reactant 1 | Reactant 2 | Product | Heterocycle Class |

| This compound | 3-Formylchromone | Substituted pyrrole (B145914) | Pyrrole |

| Alanine (B10760859) | Diethyl acetylenedicarboxylate | Functionalized pyrrole | Pyrrole |

| Amino acid esters | Hydrazine hydrate | Pyrazoles | Pyrazole |

This table summarizes examples of heterocyclic compounds synthesized using this compound or related amino acid derivatives.

Chirality plays a crucial role in the development of pharmaceuticals and fine chemicals. Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a synthetic scheme to control the stereochemical outcome of a reaction. This compound, being a chiral molecule itself (available in both L- and D-forms), is an important precursor for such reagents. chemsrc.com

Its derivatives have been employed in the diastereoselective alkylation of glycinates, a key step in the asymmetric synthesis of amino acids. psu.edu For example, the use of a chiral auxiliary derived from (S)-1-phenylethylamine with an aziridine-2-carboxylate (B8329488) system, which can be synthesized from amino acid precursors, allows for the production of various amino acids with controlled stereochemistry. bioorg.org The development of chiral ionic liquids (CILs) from amino acid esters, including alanine ethyl ester, has also been explored. wiley.com These CILs have shown potential in chiral separations and as solvents for high-temperature reactions. wiley.com

Precursors in Heterocyclic Chemistry

Role in Peptide Chemistry and Biomolecule Synthesis

The structural similarity of this compound to the natural amino acid alanine makes it a key component in the synthesis and modification of peptides and other biomolecules. smolecule.com

This compound, often in its hydrochloride salt form for improved stability and solubility, is a fundamental building block in peptide synthesis. smolecule.com It serves as a protected form of the amino acid alanine, allowing for controlled, stepwise addition to a growing peptide chain. chemimpex.com This is particularly relevant in solution-phase peptide synthesis. chemicalbook.comsigmaaldrich.com The ester group protects the carboxylic acid functionality of alanine, preventing unwanted side reactions, while the amino group can be temporarily protected and then deprotected for coupling with the next amino acid in the sequence. iris-biotech.de This process is essential for creating peptides with specific sequences and functions for research in biochemistry and pharmacology.

Beyond its role as a simple building block, derivatives of this compound are used to modify existing peptides. sigmaaldrich.com These modifications can enhance a peptide's stability, bioactivity, or specificity. abyntek.com For example, incorporating non-natural amino acids or altering the peptide backbone can lead to peptidomimetics with improved pharmacokinetic properties. abyntek.com The synthesis of depsipeptides, which contain ester bonds in their backbone, can be achieved using building blocks derived from amino acids and hydroxy acids. rsc.org This modification can influence the peptide's conformation and resistance to degradation. peptide.com

Precursor in Peptide and Protein Synthesis

Development of Functional Molecules and Advanced Materials

The applications of this compound extend beyond traditional organic synthesis and biochemistry into the realm of materials science. Its derivatives are being investigated for the creation of functional molecules and advanced materials with unique properties.

One area of interest is the development of chiral ionic liquids (CILs) from amino acid esters. wiley.com A CIL based on L-alanine ethyl ester was found to be a liquid at room temperature and thermally stable up to 288°C. wiley.com This CIL demonstrated the ability to differentiate between enantiomers, suggesting its potential use as a stationary phase in gas chromatography or as a chiral selector in high-temperature reactions. wiley.com Furthermore, derivatives of this compound are used in the synthesis of triptycene-based building blocks for solid-phase synthesis, which can be diversified to create molecules that target nucleic acid junctions. nih.gov The incorporation of amino acid derivatives into polymers can also impart specific functionalities, such as improved mechanical properties or biocompatibility.

Applications in Materials Science

The structural characteristics of this compound make it a valuable monomer and intermediate in the synthesis of specialized polymers and materials. Its ability to participate in polymerization reactions allows for the creation of materials with tailored properties.

Derivatives of this compound are utilized in the synthesis of novel polymers. The presence of both an amino and an ester group allows it to be incorporated into polyamide and polyester (B1180765) structures, as well as more complex heterocyclic systems. For instance, related amino acid esters are used in polymer-assisted synthesis to create libraries of compounds, such as ethyl 2-amino-4,6-diarylpyrimidine-5-carboxylates, which are built upon a solid support resin. researchgate.net This methodology highlights how the fundamental structure of aminopropanoate esters can be used to construct complex polymeric and heterocyclic systems. researchgate.net

Furthermore, the incorporation of amino acid derivatives like this compound can lead to the development of biodegradable materials. The ester and amide linkages formed from this monomer are often susceptible to hydrolysis, a key feature of many biodegradable polymers. The synthesis of biodegradable lipids for drug delivery systems, for example, has been achieved through the conjugate addition of alkylamines to acrylates, a reaction chemistry related to the functional groups present in this compound. medchemexpress.com

Research has also explored the use of related compounds in creating materials with specific functional properties, such as advanced coatings. The integration of such molecules can enhance the mechanical strength and chemical resistance of coating formulations. While direct studies on this compound for this specific application are not prevalent, its structural motifs are relevant to the design of functional polymers.

Table 1: Research Findings in Materials Science

| Application Area | Research Focus | Key Finding/Contribution | Reference |

|---|---|---|---|

| Polymer Synthesis | Used as a building block for complex heterocyclic structures on solid supports. | Demonstrates utility in creating libraries of novel pyrimidine (B1678525) derivatives for potential material or pharmaceutical applications. | researchgate.net |

| Biodegradable Materials | Serves as a precursor for compounds used in drug delivery systems. | Related structures are used to synthesize biodegradable lipids capable of delivering polynucleotides. | medchemexpress.com |

Lead Compound Identification in Chemical Biology Research

In the field of chemical biology, this compound is a key starting material for the synthesis of molecules with potential therapeutic value. Its chiral center and reactive functional groups make it an important building block in the development of lead compounds for drug discovery.

A primary application is in peptide synthesis, where it serves as a protected form of the amino acid alanine. It is a pivotal component in the intricate coupling reactions required to form peptides with specific sequences. These synthetic peptides are crucial tools in biochemical and pharmacological research, enabling the study of protein-protein interactions and enzyme mechanisms.

This compound and its derivatives are frequently used as intermediates in the synthesis of diverse drug molecules. Research has shown that incorporating amino acid structures into nitrogen-containing heterocyclic compounds can enhance the pharmacological properties of the resulting molecules. sci-hub.se For example, novel ethyl 2-(5-aryl-1H-imidazol-1-yl)-propionates were synthesized using an alanine derivative as a starting material. sci-hub.se One of these compounds, 17b , was identified as a hit in assays designed to find inhibitors of the interaction between the HIV-1 Vpu protein and the host protein BST-2, demonstrating antiviral activity at non-toxic concentrations. sci-hub.se This highlights the role of the aminopropanoate scaffold in generating compounds for new therapeutic targets. sci-hub.se

The compound also functions as a biochemical probe to investigate metabolic pathways and enzyme interactions involving amino acids. By modifying its structure, researchers can create molecules that target specific enzymes or receptors. Its use as a substrate in enzymatic reactions, for instance, allows for the study of enzyme activity and specificity, which is invaluable for understanding biochemical processes and for the production of optically pure compounds through biocatalysis.

Table 2: Research Findings in Chemical Biology

| Application Area | Research Focus | Key Finding/Contribution | Reference |

|---|---|---|---|

| Antiviral Drug Discovery | Synthesis of novel imidazole (B134444) derivatives to inhibit HIV-1 Vpu and host BST-2 protein binding. | Compound 17b, derived from an aminopropanoate structure, showed an EC50 of 6.3 µM in a cell-based HIV-1 antiviral assay. | sci-hub.se |

| Peptide Synthesis | Acts as a protected amino acid derivative for building peptides. | Facilitates the precise construction of peptides for biochemical and pharmacological research. | |

| Biocatalysis | Functions as a substrate to explore enzyme activity and specificity. | Enables the study of enzyme mechanisms and the synthesis of optically pure compounds. |

Exploration of Biological Interactions and Mechanistic Research in Vitro and Preclinical Focus

Enzyme and Receptor Interaction Studies of Derivatives

The incorporation of the ethyl 2-aminopropanoate motif into larger molecules has led to the development of potent and selective modulators for several key enzymes and receptors.

Dipeptidyl Peptidase-4 (DPP-4): DPP-4 is a serine exopeptidase that inactivates incretin (B1656795) hormones like GLP-1 by cleaving peptides that have proline or alanine (B10760859) in the penultimate N-terminal position. nih.govresearchgate.net Inhibitors of DPP-4 are a class of therapeutics for type 2 diabetes. nih.govmdpi.com Given that DPP-4 targets alanine-containing peptides, derivatives of alanine esters are logical starting points for inhibitor design. nih.gov Research has led to various classes of DPP-4 inhibitors, including those based on cyanopyrrolidines and β-amino acids, which have shown high potency. mdpi.comdiva-portal.org For instance, neogliptin, a compound containing a bicyclic amino moiety, demonstrated an IC50 value of 16.8 ± 2.2 nM for DPP-4 inhibition. diva-portal.org

Thrombin: Thrombin is a critical serine protease in the blood coagulation cascade, making it a prime target for anticoagulant therapy. nih.gov Research into thrombin inhibitors has often focused on peptidomimetics that mimic the natural substrate, fibrinogen. nih.govresearchgate.net Studies have involved creating inhibitors based on tripeptide chains where amino acids are replaced with isosteres to improve stability and potency. researchgate.netnih.gov While many inhibitors are based on arginine derivatives, the exploration of other amino acid isosteres, including those derived from alanine, is a strategy to achieve high efficacy and selectivity. nih.govnih.gov

Transient Receptor Potential Melastatin 8 (TRPM8): The TRPM8 ion channel is a sensor for cold temperatures and cooling agents like menthol, implicated in pain and other pathologies. mdpi.comnih.govexplorationpub.com Derivatives of amino acids are key in developing TRPM8 modulators. explorationpub.com Specifically, in ester and carboxamide series, the choice of the amino acid residue, such as D-alanine versus L-alanine, significantly impacts activity. nih.gov The most potent compound in one ester series, containing a D-Ala derivative, activated TRPM8 at nanomolar concentrations (EC50 = 8.1 nM), whereas the L-Ala version was eight times less potent. nih.gov Furthermore, β-lactams derived from amino acid conjugates act as potent and selective TRPM8 antagonists. mdpi.comresearchgate.net

Anaplastic Lymphoma Kinase (ALK): ALK is a receptor tyrosine kinase whose mutations and fusions are oncogenic drivers in various cancers, including non-small-cell lung cancer. mdpi.comnih.gov The development of ALK inhibitors has involved various chemical scaffolds, including those derived from amino acids. mdpi.comnih.gov For example, CEP-28122, an orally active ALK inhibitor incorporating a β-amino acid derivative, showed a potent IC50 of 1.9 ± 0.5 nM. mdpi.com Structure-based design has been crucial, targeting interactions with specific amino acid residues within the kinase's hinge region. nih.govacs.org

Histone Deacetylases (HDACs): HDACs are enzymes that play a crucial role in epigenetic gene regulation, and their inhibition is a validated strategy in cancer therapy. mdpi.comnih.gov HDAC inhibitors often feature a zinc-binding group, a linker, and a cap region. Peptoid-based structures and other amino acid-derived motifs have been explored in the design of novel HDAC inhibitors. chemrxiv.org Dual inhibitors targeting both ALK and HDACs have been developed from 2,4-pyrimidinediamine derivatives, showing enhanced antiproliferative activity. nih.gov

Protein Phosphatase, Mg/Mn dependent 1D (PPM1D): PPM1D (or Wip1) is an oncogenic phosphatase that negatively regulates the DNA damage response (DDR) and the p53 tumor suppressor pathway. broadinstitute.orgmdpi.combiorxiv.org Inhibition of PPM1D can impair tumor growth and sensitize cancer cells to other therapies. broadinstitute.orgnih.gov While current lead inhibitors are often allosteric, the search for new chemical scaffolds is ongoing. broadinstitute.orgbiorxiv.org Given its role as a protein phosphatase, designing substrate-mimicking inhibitors based on amino acid structures represents a potential strategy for developing new therapeutic agents.

The effectiveness of enzyme inhibitors derived from this compound scaffolds is highly dependent on their specific binding interactions and selectivity for the target enzyme over others.

DPP-4: The binding of inhibitors to DPP-4 involves key interactions within its active site, which contains distinct pockets (S1 and S2). researchgate.net The S1 pocket accommodates the proline or alanine-like moiety of the inhibitor, making the structure of the amino acid derivative critical for potent binding. researchgate.net Interaction with both S1 and S2 subunits is considered essential for inhibitory activity. researchgate.net

Thrombin: The design of nonpeptidic thrombin inhibitors often involves replacing the amino acids of the cognate tripeptide with isosteres. researchgate.net The goal is to maintain interactions with the primary and secondary binding sites of thrombin while improving pharmacological properties. nih.gov